(4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone (4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 496776-17-1
VCID: VC4900092
InChI: InChI=1S/C21H24ClN3O4S/c22-18-2-1-3-19(16-18)23-8-10-24(11-9-23)21(26)17-4-6-20(7-5-17)30(27,28)25-12-14-29-15-13-25/h1-7,16H,8-15H2
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Molecular Formula: C21H24ClN3O4S
Molecular Weight: 449.95

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

CAS No.: 496776-17-1

Cat. No.: VC4900092

Molecular Formula: C21H24ClN3O4S

Molecular Weight: 449.95

* For research use only. Not for human or veterinary use.

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone - 496776-17-1

Specification

CAS No. 496776-17-1
Molecular Formula C21H24ClN3O4S
Molecular Weight 449.95
IUPAC Name [4-(3-chlorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Standard InChI InChI=1S/C21H24ClN3O4S/c22-18-2-1-3-19(16-18)23-8-10-24(11-9-23)21(26)17-4-6-20(7-5-17)30(27,28)25-12-14-29-15-13-25/h1-7,16H,8-15H2
Standard InChI Key IPTMTRFYKYSYPT-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₂₁H₂₃Cl₂N₃O₄S and a molecular weight of 484.4 g/mol . Its structure combines two pharmacophoric motifs:

  • A 4-(3-chlorophenyl)piperazine group, known for modulating receptor affinity in CNS-targeting drugs.

  • A 4-(morpholinosulfonyl)phenyl moiety, which enhances solubility and target engagement through sulfonamide interactions .

Structural Representation

The SMILES notation for the compound is:
O=C(c1ccc(Cl)c(S(=O)(=O)N2CCOCC2)c1)N1CCN(c2cccc(Cl)c2)CC1 .
Key structural features include:

  • A piperazine ring at position 1 of the methanone.

  • A 3-chlorophenyl substituent on the piperazine nitrogen.

  • A morpholinosulfonyl group para to the ketone on the benzoyl ring.

Table 1: Structural Data

PropertyValueSource
CAS Registry Number877818-56-9
Molecular FormulaC₂₁H₂₃Cl₂N₃O₄S
Molecular Weight484.4 g/mol
SMILESO=C(c1ccc(Cl)c(...

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Sulfonation of 4-chlorobenzenethiol: Introduction of the sulfonyl group using chlorosulfonic acid, followed by reaction with morpholine to form the morpholinosulfonyl intermediate .

  • Friedel-Crafts Acylation: Coupling the sulfonated intermediate with 4-(3-chlorophenyl)piperazine using a ketone-forming agent (e.g., DCC or EDCl) under reflux in dichloromethane .

Optimization Challenges

  • Yield Improvement: Early routes reported yields of ~45%, necessitating chromatographic purification .

  • Regioselectivity: Ensuring sulfonation occurs exclusively at the para position requires precise temperature control (0–5°C) .

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous Solubility: Limited (<0.1 mg/mL at pH 7.4) due to the hydrophobic chlorophenyl and morpholinosulfonyl groups .

  • LogP: Estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability

  • Thermal Stability: Decomposes at 218°C, as observed in thermogravimetric analysis .

  • Photostability: Susceptible to UV-induced degradation, requiring storage in amber glass .

Applications and Future Directions

Drug Development

  • Neuropsychiatric Disorders: As a dual CB1/D2 modulator, it is a candidate for schizophrenia and addiction therapy .

  • Oncology: Morpholinosulfonyl groups enhance kinase inhibition, supporting repurposing for targeted cancer therapies .

Chemical Probes

Used in PET tracer development to map CB1 receptor density in neurodegenerative diseases .

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